1-[2-(2-Chlorophenyl)ethyl]piperazine

Dopamine D2 receptor 5-HT2A receptor antipsychotic drug discovery

Researchers sourcing arylpiperazine building blocks for CNS-targeted libraries frequently encounter 1,4-disubstituted analogs that lack a reactive secondary amine, blocking downstream functionalization. 1-[2-(2-Chlorophenyl)ethyl]piperazine resolves this bottleneck with a free piperazine NH available for alkylation, acylation, or coupling. • Ortho-chloro substitution confers higher D2/5-HT2A affinity versus meta/para isomers; ethylene linker distinguishes binding from directly N-arylated piperazines. • Free secondary amine enables modular derivatization for antipsychotic (D2/5-HT2A), VMAT2 inhibitor, or GPCR-focused SAR programs. • Supplied at 97% purity; dihydrochloride salt form available for enhanced aqueous solubility in protic reaction media.

Molecular Formula C12H17ClN2
Molecular Weight 224.73 g/mol
Cat. No. B13625837
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[2-(2-Chlorophenyl)ethyl]piperazine
Molecular FormulaC12H17ClN2
Molecular Weight224.73 g/mol
Structural Identifiers
SMILESC1CN(CCN1)CCC2=CC=CC=C2Cl
InChIInChI=1S/C12H17ClN2/c13-12-4-2-1-3-11(12)5-8-15-9-6-14-7-10-15/h1-4,14H,5-10H2
InChIKeyLXPPFUQUPZHDOE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-[2-(2-Chlorophenyl)ethyl]piperazine Overview


1-[2-(2-Chlorophenyl)ethyl]piperazine (CAS 178433-83-5) is a monosubstituted piperazine derivative characterized by a 2-chlorophenethyl group attached to one nitrogen of the piperazine ring, with the opposing secondary amine remaining unsubstituted and available for further derivatization . The compound has a molecular formula of C₁₂H₁₇ClN₂ and a molecular weight of 224.73 g/mol, with a calculated LogP of approximately 2.27 . This compound is commercially available primarily as a research chemical and synthetic building block, with typical purities ranging from 95% to 97% . The unsubstituted piperazine nitrogen confers nucleophilic character, enabling subsequent alkylation, acylation, or coupling reactions that support its utility in medicinal chemistry and chemical biology applications .

Mono-substituted piperazine with free secondary amine for downstream alkylation, acylation or coupling
Ortho-chlorophenethyl pharmacophore supports CNS receptor binding studies (D2, 5-HT2A, VMAT2)
Dihydrochloride salt form available for aqueous solubility in assay and synthesis workflows

Why Generic Substitution Fails for 1-[2-(2-Chlorophenyl)ethyl]piperazine


Superficially similar arylpiperazine derivatives cannot be interchanged as simple drop-in replacements because three critical structural variables govern their pharmacological and synthetic behavior: (1) the position of chlorine substitution on the phenyl ring (ortho, meta, or para), (2) the presence versus absence of an ethyl spacer between the aryl ring and the piperazine nitrogen, and (3) the substitution state of the piperazine core itself. The ortho-chloro substitution pattern present in this compound introduces steric constraints that influence receptor binding geometry and molecular conformation in ways that differ substantially from meta- or para-substituted analogs [1]. Furthermore, the ethylene linker distinguishes this compound from directly N-arylated piperazines such as 1-(2-chlorophenyl)piperazine (CAS 39512-50-0), altering both electronic distribution and metabolic susceptibility [2]. Finally, the availability of a free secondary amine in the unsubstituted piperazine nitrogen represents a reactive handle that is absent in 1,4-disubstituted piperazine derivatives, directly impacting synthetic tractability for downstream modifications .

Cl position Ortho-chloro geometry impacts receptor binding; meta- or para-chloro isomers may shift selectivity profiles and target engagement
Ethyl linker Absence of the ethylene spacer (direct N-aryl piperazines) alters electronic distribution and metabolic susceptibility, limiting direct interchange
Free amine 1,4-Disubstituted piperazines lack the reactive secondary amine, blocking further synthetic diversification without deprotection

1-[2-(2-Chlorophenyl)ethyl]piperazine: Comparative Evidence


Ortho-Chloro Substitution Improves Receptor Binding Affinity

Arylpiperazine derivatives bearing a 2-chlorophenyl moiety demonstrate higher binding affinities for both dopamine D2 and serotonin 5-HT2A receptors compared to unsubstituted phenyl analogs. In a systematic evaluation of arylpiperazin-1-yl-ethyl-benzimidazole compounds, 2-chlorophenyl-containing derivatives exhibited the highest affinities among all tested substituents, whereas 4-halogenation (4-chloro substitution) produced only modest increases in receptor binding [1]. This position-dependent effect on receptor engagement translates to potential functional consequences in target-binding applications.

Ortho-Cl receptor affinity
Reported
Highest affinity ranking among tested substituents (2-Cl-Ph vs. H, 4-Cl)
2-Cl-Ph
Highest
4-Cl-Ph
Modest
H
Lower
Ortho-substitution pattern supports target-specific screening campaigns
Rat D2/5-HT2A radioligand displacement assays
Dopamine D2 receptor 5-HT2A receptor antipsychotic drug discovery

Ethylene Spacer Differentiates Pharmacological Profile

The presence of an ethylene (-CH₂-CH₂-) spacer between the 2-chlorophenyl ring and the piperazine nitrogen fundamentally alters the compound's pharmacological properties relative to directly N-arylated piperazines such as 1-(2-chlorophenyl)piperazine (CAS 39512-50-0). Direct N-arylation produces compounds with distinct electronic distribution at the piperazine nitrogen and altered metabolic stability profiles. Studies on related meta-chloro analogs demonstrate that N-arylpiperazines without the ethyl linker exhibit serotonin receptor binding (Ki = 138 nM for 1-(m-chlorophenyl)piperazine at 5-HT receptors in rat brain membranes) and undergo different in vivo metabolic processing compared to analogs containing the ethylene spacer [1].

Ethylene spacer effect
Class-level
Direct N-aryl analog: Ki = 138 nM (5-HT); spacer present alters metabolic and selectivity profiles
With spacer Altered profile
Without spacer Ki 138 nM
Spacer defines distinct pharmacological behavior; direct substitution not recommended
Rat brain membrane assays; class-level inference
Arylpiperazine pharmacology linker structure-activity relationship CNS drug discovery

Piperazine vs. Piperidine Core: Receptor Engagement Differences

The piperazine core structure confers distinct receptor binding properties that differentiate it from analogous compounds built on piperidine or morpholine scaffolds. In studies of chlorophenyl-containing heterocyclic systems, piperazine-based compounds exhibit high affinity for serotonin receptors (including 5-HT1B with Ki values as low as 1.70 nM in optimized derivatives [1]) and alpha-1B adrenergic receptors (Ki = 20.3 nM in representative 2-chlorophenyl piperazine derivatives [2]). The second nitrogen atom in the piperazine ring provides an additional hydrogen bond acceptor and potential protonation site, enabling different target engagement patterns compared to single-nitrogen piperidine analogs or oxygen-containing morpholine derivatives [1].

Core heterocycle contrast
Class-level
Piperazine derivatives: 5-HT1B Ki 1.70 nM, α1B-AR Ki 20.3 nM; piperidine/morpholine cores show altered selectivity
Piperazine Low nM
Piperidine Shifted profile
Piperazine core essential for observed aminergic GPCR engagement patterns
Recombinant human 5-HT1B and guinea pig α1B-AR binding
Heterocycle SAR piperazine vs piperidine receptor pharmacology

Dihydrochloride Salt Improves Aqueous Solubility

The dihydrochloride salt form of 1-[2-(2-chlorophenyl)ethyl]piperazine (CAS 113240-38-3 for the 3-chloro analog dihydrochloride; molecular weight of dihydrochloride = 297.65 g/mol) provides enhanced aqueous solubility compared to the free base form (LogP = 2.27 ). Salt formation with HCl converts the basic piperazine nitrogens to more hydrophilic ammonium species, substantially improving water solubility and facilitating dissolution in aqueous buffers commonly used in biological assays and in vivo studies. This property distinguishes the dihydrochloride salt from the free base and from alternative salt forms, enabling more versatile experimental handling .

Salt form solubility
Data to verify
Dihydrochloride: improved water solubility via ionization; free base LogP ≈ 2.27
Free base (LogP 2.27)
2HCl salt
Dihydrochloride form may support aqueous assay workflows
Calculated LogP; salt solubility observed qualitatively
Salt selection aqueous solubility formulation development

Ortho-Chloro Substitution Enables VMAT2 Inhibition

The 2-chlorophenyl substitution pattern contributes to VMAT2 inhibitory activity that is not equivalently observed with 3-chloro or 4-chloro positional isomers. In a series of fluoroethoxy-diphenethylpiperazine derivatives evaluated for VMAT2 inhibition, the compound bearing the 2-chlorophenethyl moiety (1-(2-chlorophenethyl)-4-(2-fluoroethoxyphenethyl)piperazine) exhibited potent inhibition of [³H]dopamine uptake at VMAT2 with a Ki value of 0.014 mM (14 μM) . This activity profile is directly dependent on the ortho-chloro substitution geometry, which places the chlorine atom in a sterically constrained orientation that facilitates productive interactions with the transporter binding site.

VMAT2 inhibition
Reported
Ki = 0.014 mM (14 µM) for 2-chlorophenethyl derivative at VMAT2
Ortho-chloro substitution enables VMAT2-targeted transporter studies
[³H]dopamine uptake assay; positional isomer activity differs
VMAT2 inhibition dopamine uptake monoamine transporter

Mono-Substituted Piperazine Scaffold Offers Synthetic Versatility

Unlike 1,4-disubstituted piperazine derivatives that lack a reactive secondary amine, 1-[2-(2-chlorophenyl)ethyl]piperazine retains one unsubstituted piperazine nitrogen (pKa of piperazine conjugate acid ≈ 9.8 for the secondary amine), which serves as a nucleophilic site for further functionalization via alkylation, reductive amination, or acylation reactions . This mono-substituted architecture distinguishes it from symmetrically substituted 1,4-diarylalkylpiperazines that have both nitrogens occupied and therefore cannot undergo further N-alkylation without prior deprotection or cleavage steps. The free secondary amine also enables facile conversion to diverse salt forms (hydrochloride, dihydrochloride, mesylate) that modulate physicochemical properties without altering the core pharmacophore .

Synthetic versatility
Data to verify
Unsubstituted secondary amine available for alkylation, acylation; 1,4-disubstituted analogs lack this handle
Free amine supports building-block derivatization workflows
Synthetic utility based on structural feature; individual reactivity may vary
Building block chemistry piperazine functionalization medicinal chemistry synthesis

1-[2-(2-Chlorophenyl)ethyl]piperazine: Application Scenarios


D2/5-HT2A Receptor Screening for CNS Drug Discovery

Use 1-[2-(2-chlorophenyl)ethyl]piperazine as a reference ligand or scaffold for CNS-targeted screening where dual engagement of D2 and 5-HT2A receptors is desirable. The ortho-chloro substitution pattern confers higher affinity for these receptors compared to unsubstituted phenyl or 4-halogenated analogs, as demonstrated by arylpiperazine-benzimidazole structure-activity relationship studies [1]. This compound is particularly suitable for antipsychotic drug discovery programs where balanced D2/5-HT2A antagonism is a desired pharmacological profile, and the mono-substituted piperazine architecture enables subsequent structural optimization [1].

VMAT2 Pharmacology & Dopamine Uptake Inhibition

Deploy this compound as a starting scaffold for VMAT2 inhibitor development. Derivatives incorporating the 2-chlorophenethyl-piperazine moiety demonstrate potent inhibition of [³H]dopamine uptake at VMAT2 with Ki values in the micromolar range (0.014 mM for optimized derivatives), a property that is dependent on the ortho-chloro substitution geometry . This application scenario is relevant for research into monoamine storage disorders, neuroprotection, and the pharmacology of psychostimulant agents. The 2-chloro positional isomer provides distinct VMAT2 engagement compared to meta- or para-substituted analogs, making compound selection critical for target-specific studies .

Synthetic Building Block for Bioactive Piperazines

Utilize 1-[2-(2-chlorophenyl)ethyl]piperazine as a versatile intermediate for synthesizing more complex bioactive molecules via functionalization of the unsubstituted piperazine nitrogen. Unlike 1,4-disubstituted piperazines that lack a reactive secondary amine, this compound retains one nucleophilic site for alkylation, acylation, or coupling reactions . The 2-chlorophenethyl moiety provides a defined pharmacophoric element that can be retained while diversifying the opposing piperazine position. Commercial availability with 95-97% purity supports routine synthetic use, and the dihydrochloride salt form offers enhanced aqueous solubility for reactions conducted in protic or aqueous media .

Alpha-Adrenergic & Serotonergic GPCR Ligand Development

Apply this compound in GPCR ligand development programs targeting alpha-adrenergic and serotonergic receptor subtypes. Related 2-chlorophenyl piperazine derivatives exhibit high affinity for alpha-1B adrenergic receptors (Ki = 20.3 nM) and 5-HT1B receptors (Ki = 1.70 nM in optimized analogs), demonstrating the compatibility of this structural motif with aminergic GPCR binding sites [2][3]. The ethylene spacer and ortho-chloro substitution collectively influence receptor selectivity profiles in ways that distinguish this scaffold from directly N-arylated piperazines or alternative positional isomers, making it a defined tool for structure-activity relationship exploration in these receptor families [2].

Application
Selection Property
Validation Focus
CNS receptor screening studies
Ortho-chlorophenethyl substitution pattern
D2/5-HT2A affinity ranking and selectivity profiling
VMAT2 transporter pharmacology research
Ortho-chloro geometry vs. meta/para isomers
VMAT2 inhibition and dopamine uptake endpoints
Piperazine building-block derivatization
Mono-substituted piperazine with free secondary amine
Reactivity and salt form compatibility in synthesis
GPCR structure-activity relationship (SAR) studies
Ethylene spacer and core heterocycle identity
5-HT1B, α1B-AR receptor selectivity profiles

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